molecular formula C13H10O3 B1278587 4-(2-hydroxyphenyl)benzoic Acid CAS No. 223127-00-2

4-(2-hydroxyphenyl)benzoic Acid

Cat. No. B1278587
M. Wt: 214.22 g/mol
InChI Key: BENUSPOXKHTNPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(2-hydroxyphenyl)benzoic Acid has been explored in various studies. For instance, the synthesis of azo-benzoic acids derivatives, which are structurally related to 4-(2-hydroxyphenyl)benzoic Acid, was achieved using spectroscopic techniques such as NMR, UV–VIS, and IR, and the molecular structures were optimized using density functional theory (DFT) methods . Another study focused on the Mitsunobu reaction using 4-(diphenylphosphino)benzoic acid as a bifunctional reagent, which could be relevant for the synthesis of similar compounds . Additionally, a convenient synthesis of 4-Hydroxy[1-13C]benzoic Acid was reported, starting from sodium [2-13C]acetate, which could be a method applicable to the synthesis of 4-(2-hydroxyphenyl)benzoic Acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(2-hydroxyphenyl)benzoic Acid has been investigated using DFT. For example, the structure and vibrations of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid were studied, and the most stable conformer was identified . The crystal structures of related compounds have also been determined using single-crystal X-ray diffraction, providing insights into the conformations and intermolecular interactions such as hydrogen bonding and π–π stacking .

Chemical Reactions Analysis

The chemical behavior of related compounds in various reactions has been documented. For instance, the azo-benzoic acids exhibit acid–base dissociation and azo–hydrazone tautomerism in solution, with the extent of equilibria being dependent on solvent composition and pH . The metabolism of biphenyl derivatives by Pseudomonas putida resulted in the formation of benzoic acid and other products, suggesting potential biotransformation pathways for similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-(2-hydroxyphenyl)benzoic Acid have been characterized. Spectroscopic methods provided information on vibrational wavenumbers, infrared intensities, and Raman activities . Theoretical calculations revealed properties such as hyperpolarizability, stability, and charge delocalization . Additionally, the electronic properties, including HOMO and LUMO energies, were determined using UV–Visible spectroscopy and TD-DFT approaches .

Scientific Research Applications

. It has a molecular weight of 242.23 .

This compound is available for scientific research and it’s often used in the preparation of other compounds . For example, it may be used in the preparation of 2-((4-(3,4-dicyanophenoxy)phenyl)diazenyl)benzoic acid and 2,2′-(((4,5-dicyano-1,2-phenylene)bis(oxy))bis(4,1-phenylene))bis(diazen-2,1-diyl)) dibenzoic acid .

  • Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

    • This compound is used as a matrix in MALDI mass spectrometry . MALDI is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules (biopolymers such as proteins, peptides and sugars) and large organic molecules (such as polymers, dendrimers and other macromolecules), which tend to be fragile and fragment when ionized by more conventional ionization methods.
    • The compound is mixed with a sample and the mixture is irradiated with a laser. The energy absorbed by the matrix is used to ionize the sample and to assist its desorption into the gas phase .
    • The results obtained from this method include the molecular weight of the sample and, in some cases, structural information about the sample .
  • Preparation of Other Compounds

    • This compound can be used in the preparation of other compounds . For example, it may be used in the preparation of 2-((4-(3,4-dicyanophenoxy)phenyl)diazenyl)benzoic acid and 2,2′-(((4,5-dicyano-1,2-phenylene)bis(oxy))bis(4,1-phenylene))bis(diazen-2,1-diyl)) dibenzoic acid .
    • The specific methods of application or experimental procedures would depend on the specific compound being synthesized .
    • The outcomes obtained would also depend on the specific compound being synthesized .

Safety And Hazards

2-(4-Hydroxyphenylazo)benzoic acid causes skin irritation, serious eye damage, and causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

properties

IUPAC Name

4-(2-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENUSPOXKHTNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443078
Record name 4-(2-hydroxyphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-hydroxyphenyl)benzoic Acid

CAS RN

223127-00-2
Record name 4-(2-hydroxyphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The general procedure described in Example 3 was used with 4-chlorobenzoic acid (157 mg, 1.00 mmol), 2-hydroxyphenylboronic acid (166 mg, 1.20 mmol), Pd(OAc)2 (2.2 mg, 0.010 mmol, 1 mol %), sodium 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl-3′-sulfonate (10.0 mg, 0.020 mmol, 2 mol %), K2CO3 (414 mg, 3.00 mmol), water (2.0 mL), 12 h, 100° C. The product was isolated as a white solid (203 mg, 95%). Mp=186° C. 1H NMR (400 MHz, d4-MeOH) δ: 8.04 (d, 2H, J=8.4 Hz), 7.65 (d, 2H, J=8.4 Hz), 7.25 (dd, 1H, J=7.6 Hz, 1.6 Hz), 7.16 (td, 1H, J=7.6 Hz, 1.6 Hz), 6.89 (m, 2H). 13C NMR (125 MHz, d4-MeOH) δ: 170.2, 155.6, 145.4, 131.7, 130.5 (2), 130.48, 130.4, 129.8, 128.7, 121.2, 117.2. IR (neat, cm−1): 3391, 2529, 1683, 1274, 1008, 753.
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
166 mg
Type
reactant
Reaction Step One
Name
Quantity
414 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Synthesis routes and methods II

Procedure details

In a similar manner to that described in Example 2, a reaction was carried out using methyl 2′-hydroxybiphenyl-4-carboxylate (498 mg) and aqueous sodium hydroxide (1N, 4.81 ml) and the reaction mixture was treated to afford the title compound (434 mg) as colorless crystals.
Quantity
498 mg
Type
reactant
Reaction Step One
Quantity
4.81 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Coleman, JZH Lee, AM Kirk… - … A European Journal, 2022 - Wiley Online Library
Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering Page 1 Accepted Article 01/2020 Accepted Article Title: Enabling …
D Mondal, HM Snodgrass, CA Gomez, JC Lewis - 2023 - chemrxiv.org
The ability to a site-selectively modify equivalent functional groups in a molecule has the potential to streamline syntheses and increase product yields by lowering step counts. …
Number of citations: 1 chemrxiv.org

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